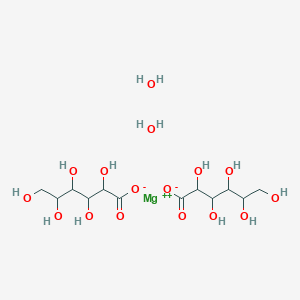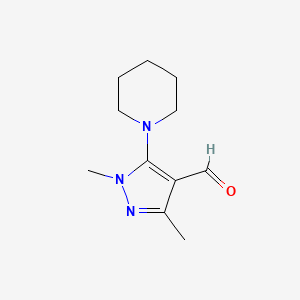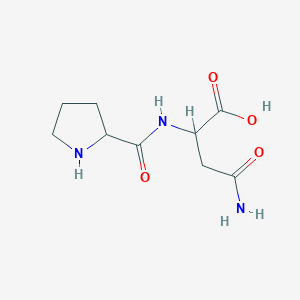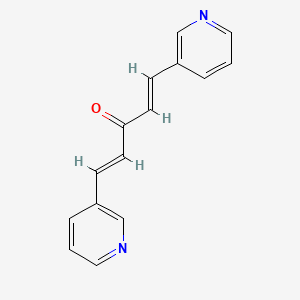![molecular formula C8H16BrNO B12109565 8-Oxa-5-azoniaspiro[4.5]decane, bromide CAS No. 72562-26-6](/img/structure/B12109565.png)
8-Oxa-5-azoniaspiro[4.5]decane, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-Oxa-5-azoniaspiro[4.5]décane, bromure est un composé ammonium quaternaire spirocyclique. Il est caractérisé par une structure spiro unique qui comprend à la fois des atomes d'oxygène et d'azote dans son système cyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-Oxa-5-azoniaspiro[4.5]décane, bromure implique généralement la réaction de la morpholine avec le 1,4-dibromobutane en présence de carbonate de potassium anhydre comme base. La réaction est effectuée dans l'eau comme solvant . Le processus implique la formation d'une structure spirocyclique par des réactions de substitution nucléophile.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 8-Oxa-5-azoniaspiro[4.5]décane, bromure ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-Oxa-5-azoniaspiro[4.5]décane, bromure subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'ion bromure peut être remplacé par d'autres nucléophiles.
Oxydation et réduction : Le composé peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent signalés.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium ou d'autres bases fortes, qui facilitent la substitution de l'ion bromure.
Oxydation et réduction :
Principaux produits formés
Les principaux produits formés à partir de réactions de substitution nucléophile dépendent du nucléophile utilisé. Par exemple, l'utilisation d'hydroxyde de sodium peut entraîner la formation de dérivés hydroxylés du composé.
Applications de la recherche scientifique
Le 8-Oxa-5-azoniaspiro[4.5]décane, bromure a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés biologiquement actifs.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions avec les molécules biologiques.
Industrie : Utilisé dans le développement de matériaux aux propriétés spécifiques, telles que les membranes d'échange d'ions.
Mécanisme d'action
Le mécanisme d'action du 8-Oxa-5-azoniaspiro[4.5]décane, bromure implique son interaction avec des cibles moléculaires par l'intermédiaire de son groupe ammonium quaternaire. Cette interaction peut affecter diverses voies, notamment les processus d'échange d'ions et la stabilisation de certaines structures moléculaires. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais la capacité du composé à former des complexes stables est un aspect clé de son mécanisme .
Applications De Recherche Scientifique
8-Oxa-5-azoniaspiro[4.5]decane, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of materials with specific properties, such as ion exchange membranes.
Mécanisme D'action
The mechanism of action of 8-Oxa-5-azoniaspiro[4.5]decane, bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various pathways, including ion exchange processes and the stabilization of certain molecular structures. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Azoniaspiro[4.4]nonane, bromure
- 5-Azoniaspiro[4.6]undécane, bromure
Unicité
Le 8-Oxa-5-azoniaspiro[4.5]décane, bromure est unique en raison de la présence d'un atome d'oxygène dans sa structure spirocyclique, qui ne se retrouve pas dans les composés similaires énumérés ci-dessus.
Propriétés
Numéro CAS |
72562-26-6 |
|---|---|
Formule moléculaire |
C8H16BrNO |
Poids moléculaire |
222.12 g/mol |
Nom IUPAC |
8-oxa-5-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C8H16NO.BrH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-8H2;1H/q+1;/p-1 |
Clé InChI |
RLUREQPKEQJWFZ-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+]2(C1)CCOCC2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)


![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

